Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 4-[[2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-2-30-23(29)17-8-10-18(11-9-17)24-21(28)15-31-22-13-12-20-25-19(14-27(20)26-22)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVFKFQHTCGQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the formation of the core pyridazine ring. The process may include:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Thiolation and Acylation: The thiol group is introduced using appropriate thiolating agents, followed by acylation to attach the acetamido group.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of cost-effective reagents and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Amines, alcohols, and strong bases or acids as catalysts.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may exhibit different biological activities.
Substitution Products: Substituted derivatives with different functional groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate has several scientific research applications:
Biology: The compound has been studied for its biological activity, including its potential as an inhibitor of certain enzymes or receptors.
Medicine: Research has explored its use in drug development, particularly in the context of cancer therapy and other diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a broader class of benzoate derivatives with heterocyclic appendages. Below, we compare its structural and functional attributes with five analogs (I-6230, I-6232, I-6273, I-6373, and I-6473) reported in a 2011 Molecules study .
Structural Comparison
Key Structural Differences:
- Heterocyclic Core: The target compound’s imidazo[1,2-b]pyridazine core is larger and more planar than the pyridazine or isoxazole rings in the analogs. This may enhance π-π interactions with biological targets compared to the smaller, less conjugated heterocycles in I-6230–I-6473.
- Linker Chemistry: The thioacetamido linker (-S-CH₂-CO-NH-) introduces sulfur, which can influence redox properties and metabolic stability. In contrast, phenethylamino (I-6230–I-6273) and phenethoxy (I-6473) linkers prioritize nitrogen/oxygen-mediated hydrogen bonding.
Functional Implications
- Bioactivity: While specific data for the target compound are unavailable, related analogs demonstrate varied biological activities. For example:
- Pyridazine derivatives (I-6230, I-6232) show moderate kinase inhibition due to their nitrogen-rich cores .
- Isoxazole-containing compounds (I-6273, I-6373, I-6473) exhibit anti-inflammatory effects linked to their oxygen-dependent electronic profiles .
- The target compound’s sulfur-containing linker and imidazopyridazine core may confer unique selectivity for cysteine protease or cytochrome P450 targets.
- Physicochemical Properties: Solubility: The thioacetamido group likely reduces aqueous solubility compared to the ethoxy linker in I-6473 but improves it relative to purely hydrophobic phenethylamino analogs. Metabolic Stability: Sulfur in the linker may slow oxidative metabolism compared to nitrogen/oxygen linkers, as seen in studies on similar thioether-containing drugs .
Pharmacokinetic Considerations
- The ethyl benzoate moiety in all compounds serves as a prodrug strategy, enhancing oral bioavailability through esterase-mediated hydrolysis. However, the imidazopyridazine core’s aromaticity may increase plasma protein binding, reducing free drug concentration compared to isoxazole analogs.
Biologische Aktivität
Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound belonging to the class of pyridazines. Its unique molecular structure, characterized by the presence of imidazo and phenyl groups, has garnered interest in various fields including medicinal chemistry and pharmacology. This article aims to explore the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula for Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate is . Its structure features a pyridazine core, which is essential for its biological activity. The compound can undergo various chemical reactions including oxidation and reduction, which may influence its pharmacological properties.
Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate interacts with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to modulation of their activity, resulting in various biological effects. The precise mechanism can vary based on the biological context and the specific application being studied.
Anticancer Activity
Research has indicated that compounds similar to Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazo[1,2-b]pyridazines can inhibit tumor growth in various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in several case studies.
Antimicrobial Activity
The compound has also shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µM |
| Escherichia coli | 12 µM |
| Pseudomonas aeruginosa | 15 µM |
These findings suggest that Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate may serve as a lead compound for developing new antimicrobial agents.
Case Studies
Several case studies have explored the biological activity of Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate:
-
Breast Cancer Study : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.
"The compound exhibited a dose-dependent response with an IC50 value of 15 µM, indicating strong anticancer potential."
-
Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli.
"The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations."
-
Mechanistic Insights : Research into the mechanism revealed that the compound likely acts through inhibition of specific kinases involved in cell signaling pathways related to cancer progression.
"Inhibition of these pathways leads to reduced proliferation and increased apoptosis in cancer cells."
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
